4-溴-N-(2-(2-苯基噻唑-4-基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

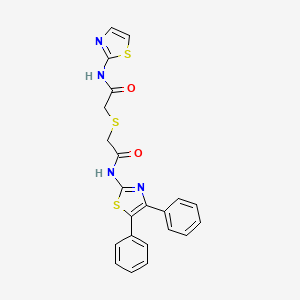

“4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” is a derivative of N-(thiazol-2-yl)benzenesulfonamides . It combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Synthesis Analysis

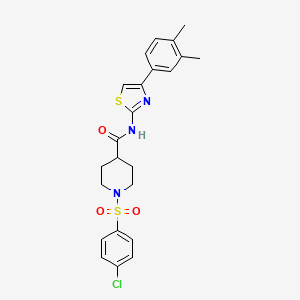

The synthesis of “4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” involves the combination of thiazole and sulfonamide . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” was confirmed by spectroanalytical data . The 1H NMR and 13C NMR data provided in the research paper can be used to further analyze the molecular structure.科学研究应用

Synthesis of Derivatives

The compound is used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This process involves three successive direct lithiations and a bromination reaction starting from thiophene .

Antibacterial Activity

The compound has shown promising antibacterial activity. In one study, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

3. Use in Conjunction with Cell-Penetrating Peptides The compound has been used in conjunction with cell-penetrating peptides to enhance its antibacterial activity . The drug–peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .

4. Development of New Technologies in Electronics Functionalized derivatives of thiophene, which include this compound, have massively contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics .

Applications in Agrochemical Fields

Thiophene-derived small organic molecules, including this compound, have shown a wide variety of applications in agrochemical fields .

Applications in Pharmaceutical Fields

The compound has also found applications in the pharmaceutical field . The presence of a bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry .

作用机制

Target of Action

The primary targets of 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . This compound has been synthesized as a hybrid antimicrobial, combining thiazole and sulfonamide groups, both of which are known for their antibacterial activity .

Mode of Action

4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide interacts with its bacterial targets by disrupting their cellular functions . It is often used in conjunction with a cell-penetrating peptide, octaarginine, to enhance its antibacterial activity . The compound, either alone or in complex with octaarginine, exhibits potent antibacterial activity .

Biochemical Pathways

It is known that thiazole nucleus, a part of this compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Result of Action

The action of 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, in complex with octaarginine, displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

属性

IUPAC Name |

4-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGYBDSOGQYKQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)

![Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2696231.png)

![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)

![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)